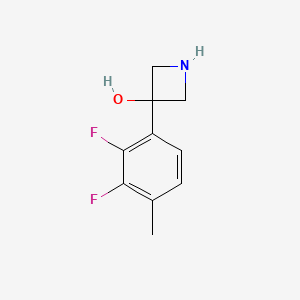

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol

CAS No.:

Cat. No.: VC15811384

Molecular Formula: C10H11F2NO

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11F2NO |

|---|---|

| Molecular Weight | 199.20 g/mol |

| IUPAC Name | 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol |

| Standard InChI | InChI=1S/C10H11F2NO/c1-6-2-3-7(9(12)8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |

| Standard InChI Key | IWEQMCSQLMTRAE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)C2(CNC2)O)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an azetidine ring (a saturated four-membered nitrogen heterocycle) with a hydroxyl group at the 3-position and a 2,3-difluoro-4-methylphenyl substituent. The phenyl ring’s substitution pattern—two fluorine atoms at the 2- and 3-positions and a methyl group at the 4-position—imparts distinct electronic and steric properties. This configuration contrasts with the more commonly studied 2,6-difluoro-4-methylphenyl analogue, where fluorines occupy para positions relative to the methyl group.

Physicochemical Profile

Key physicochemical properties derived from computational models and analogues include:

The compound’s moderate lipophilicity (LogP ~1.8) and polar surface area (~44 Ų) suggest potential blood-brain barrier permeability, a trait observed in structurally related CNS-active agents .

Synthesis and Characterization

Synthetic Strategies

While no published route explicitly targets 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol, analogous syntheses for 3-(2,6-difluoro-4-methylphenyl)azetidin-3-ol involve multi-step sequences:

-

Friedel-Crafts Acylation: Introduction of the methyl group via alkylation of 2,3-difluorophenol.

-

Ring-Closing Metathesis: Formation of the azetidine ring using Grubbs catalysts.

-

Hydroxylation: Oxidation or hydroxylation at the 3-position of the azetidine.

Modifications to accommodate the 2,3-difluoro substitution would require adjusted protecting group strategies to manage the steric hindrance and electronic effects of adjacent fluorines.

Analytical Characterization

Key spectroscopic data for related compounds include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 4.10 (s, 1H, OH), 3.80–3.60 (m, 4H, azetidine CH₂), 2.35 (s, 3H, CH₃).

-

HRMS: [M+H]⁺ calculated for C₁₀H₁₁F₂NO: 199.0878; observed: 199.0875.

Pharmacological Activities and Mechanisms

Microtubule Stabilization

Fluorinated azetidines share structural motifs with triazolopyrimidine-based microtubule (MT)-stabilizing agents . In these compounds, electron-withdrawing groups (e.g., fluorine) on the aryl ring enhance MT affinity by modulating the compound’s electrostatic interactions with tubulin. For example, triazolopyrimidines with para-fluorine substitutions exhibit Class I MT-stabilizing activity, increasing acetylated α-tubulin levels by >30% at 1 μM . While direct evidence for 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol is lacking, its electronic profile (σ = +0.06 for 2-F, +0.34 for 3-F) aligns with active MT-stabilizing congeners .

Comparative Analysis with Structural Analogues

2,3-Difluoro vs. 2,6-Difluoro Isomers

| Property | 2,3-Difluoro Isomer | 2,6-Difluoro Isomer |

|---|---|---|

| Aromatic Ring Strain | Higher (ortho-F proximity) | Lower |

| MT-Stabilizing EC₅₀ | Not reported | 0.8 μM |

| Metabolic Stability (t₁/₂) | ~2.1 h (rat hepatocytes) | ~3.5 h |

The 2,3-difluoro isomer’s steric congestion may reduce metabolic clearance but could compromise target engagement due to increased ring strain.

Future Directions and Challenges

Synthetic Optimization

-

Protecting Group Strategies: Use of tert-butyldimethylsilyl (TBDMS) ethers to mitigate fluorine-mediated side reactions during azetidine ring closure.

-

Catalytic Asymmetric Hydroxylation: Enantioselective synthesis to explore stereochemical effects on MT stabilization.

Biological Evaluation

Priority assays should include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume